Lipophilicity-Driven Differentiation: XLogP3-AA of the 3-Phenylpropanamide vs. Unsubstituted Propanamide Analog
The target compound exhibits a computed XLogP3-AA of 4.5, which is substantially higher than the value of 2.7 for the des-phenyl analog N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide. [1] [2] This 1.8 log unit increase in lipophilicity is attributable to the terminal phenyl ring on the propanamide chain and carries direct implications for membrane permeability, non-specific protein binding, and solubility in lipophilic assay environments. [1] Higher XLogP3-AA values within the anthraquinone amide class have been associated with enhanced cellular uptake and altered subcellular distribution profiles. [3]
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide: XLogP3-AA = 2.7 |
| Quantified Difference | Δ = +1.8 log units (67% higher lipophilicity) |
| Conditions | Computed logP using XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For procurement decisions in cell-based screening or in vivo model development, a 1.8 log unit difference in XLogP3-AA predicts substantially different passive membrane permeability and non-specific binding, making the compounds non-interchangeable.
- [1] PubChem. N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide. Computed Properties, CID 4247417. XLogP3-AA = 4.5. U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/393837-47-3 (accessed May 2026). View Source
- [2] PubChem. N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide. Computed Properties, CID 4247416. XLogP3-AA = 2.7. U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4247416 (accessed May 2026). View Source
- [3] Stasevych M, Zvarych V, Lunyova H, et al. N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides: Synthesis, Antioxidant and Antiplatelet Activity. Acta Chimica Slovenica. 2022;69(3):584-595. DOI: 10.17344/acsi.2022.7463. View Source
